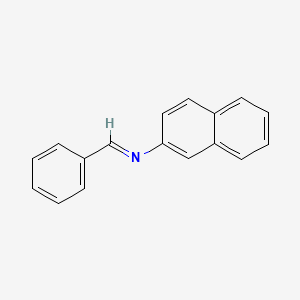

Benzylidene-2-naphthylamine

Description

Contextualization within the Schiff Base Class of Organic Compounds

Benzylidene-2-naphthylamine is a classic example of a Schiff base, a class of compounds typically formed through the condensation of a primary amine with an aldehyde or ketone. ijfmr.com In this case, it is the product of the reaction between benzaldehyde (B42025) and 2-naphthylamine (B18577). xiahepublishing.comresearchgate.net Schiff bases, also known as azomethines, are distinguished by the carbon-nitrogen double bond and are pivotal in both synthetic organic chemistry and biochemistry. ijfmr.com Their versatility allows them to act as intermediates, catalysts, and ligands in a wide array of chemical reactions. ijfmr.comresearchgate.net The stability of Schiff bases can be influenced by their structure; those derived from aromatic aldehydes, like this compound, often exhibit enhanced stability due to conjugation. xiahepublishing.com

The synthesis of this compound and its derivatives is a subject of ongoing research, with various methods being explored to optimize reaction conditions and yields. For instance, the condensation of 2-naphthylamine with various aromatic aldehydes can be achieved by refluxing in ethanol (B145695) with a catalytic amount of acid. xiahepublishing.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₃N | nih.gov |

| Molecular Weight | 231.29 g/mol | nih.gov |

| Melting Point | 99.0 to 102.0 °C | tcichemicals.comtcichemicals.com |

| Appearance | White to Light yellow to Light orange powder to crystal | tcichemicals.com |

| CAS Number | 891-32-7 | nih.gov |

Significance of the Naphthylamine Moiety in Chemical Research

The presence of the 2-naphthylamine moiety in this compound is of paramount importance and contributes significantly to its chemical character and utility. Naphthylamines are derivatives of naphthalene (B1677914), a polycyclic aromatic hydrocarbon, and are recognized for their diverse applications in various scientific fields. ontosight.ai The extended π-system of the naphthalene ring influences the electronic and photophysical properties of the molecule, making it a valuable component in materials science and medicinal chemistry. rsc.orgnih.gov

Naphthylamine derivatives have been extensively investigated for their potential in the development of new materials, such as conductive polymers and dyes. evitachem.comacs.org For example, N-(p-Tolyl)-1-naphthylamine is a building block for poly(1-naphthylamine) (PNA), which shows promise in electronic devices due to its electrical conductivity. Furthermore, the naphthylamine scaffold is a key component in a variety of compounds with demonstrated biological activities, including antimicrobial and anticancer properties. ontosight.ainih.govlsmuni.lt The ability to modify the naphthylamine structure allows for the fine-tuning of a compound's properties to suit specific applications. ontosight.ai

Overview of Research Trajectories for this compound

Current research on this compound and related Schiff bases is multifaceted, exploring their synthesis, structural properties, and a wide range of potential applications. One significant area of investigation is their use as precursors in the synthesis of heterocyclic compounds. For example, the reaction of this compound derivatives with cyclopentanone (B42830) can lead to the formation of novel benzo[f]cyclopenta[c]quinolines. researchgate.net

The photophysical properties of these compounds are also a major focus, with studies examining their fluorescence and potential use in optical materials. researchgate.net The electronic structure of this compound and its derivatives is being investigated through computational studies to understand their reactivity and guide the design of new molecules with desired properties. researchgate.net

Furthermore, the coordination chemistry of Schiff bases, including this compound, with various metal ions is an active area of research. itera.ac.id These metal complexes have shown potential as catalysts and as materials with interesting magnetic and electronic properties. sciencepublishinggroup.com The exploration of new synthetic methodologies and the expansion of the substrate scope for reactions involving this compound continue to be important research directions. mdpi.com

| Derivative | Research Focus | Key Finding | Source |

|---|---|---|---|

| (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs | Antioxidant and Anti-Tyrosinase Activities | Some analogs showed potent inhibition of mushroom tyrosinase, suggesting potential as agents for hyperpigmentation disorders. | mdpi.comresearchgate.net |

| N-(4-Bromobenzylidene)naphthalen-1-amine | Crystal Structure Analysis | The molecule adopts an E conformation with a significant dihedral angle between the naphthalene and benzene (B151609) rings. | iucr.org |

| 2-[4-hydroxy benzylidene]-amino naphthalene (HBAN) | Crystal Structure and Theoretical Studies | The crystal structure is stabilized by intermolecular hydrogen bonds, and computational analysis provided insights into its electronic properties. | researchgate.net |

| Naphthylamine derivatives with azetidinone and thiazolidinone moieties | Antimicrobial Activity | Several synthesized analogs exhibited broad-spectrum antimicrobial activity. | xiahepublishing.com |

Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-2-yl-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIGNOCMDJFFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306409 | |

| Record name | Benzylidene-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891-32-7 | |

| Record name | 891-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylidene-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYLIDENE-2-NAPHTHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Benzylidene 2 Naphthylamine Analogs

Classic Condensation Routes for Benzylidene-2-naphthylamine Formation

The most direct and widely employed method for the synthesis of this compound is the acid-catalyzed condensation reaction between 2-naphthylamine (B18577) and a substituted benzaldehyde (B42025). This reaction, a classic example of Schiff base formation, is typically carried out in a protic solvent such as ethanol (B145695).

The general reaction involves the dropwise addition of concentrated sulfuric acid to a solution of β-naphthylamine and the appropriate aryl aldehyde in ethanol. xiahepublishing.comresearchgate.net The mixture is then refluxed for several hours to afford the corresponding this compound derivative. xiahepublishing.comresearchgate.net This method is a variation of the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound. wikipedia.org The reaction proceeds via nucleophilic attack of the amino group of 2-naphthylamine on the carbonyl carbon of the benzaldehyde, followed by dehydration to yield the imine product. The yields for this reaction are generally moderate to good. xiahepublishing.com

Table 1: Examples of this compound Analogs Synthesized via Classic Condensation

| Compound Name | Aryl Aldehyde | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| This compound | Benzaldehyde | 60 | 106-107 |

| 3,4,5-Trimethoxythis compound | 3,4,5-Trimethoxybenzaldehyde | 60 | 131-132 |

| 3,4-Dimethoxythis compound | 3,4-Dimethoxybenzaldehyde | 60 | 128-130 |

| 3-Nitrothis compound | 3-Nitrobenzaldehyde | 70 | 122-123 |

Data sourced from reference xiahepublishing.com

Multicomponent Reaction Approaches to Functionalized this compound Systems

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. nih.gov While a direct one-pot synthesis of this compound via an MCR is not prominently documented, related strategies have been employed to generate functionalized naphthylamine systems.

One notable example is the Betti reaction, a one-pot synthesis that involves the condensation of 2-naphthol, an aldehyde, and an amine to produce substituted amino(alkyl)naphthol derivatives. researchgate.net This reaction highlights the potential for multicomponent strategies to access diverse chemical space around the naphthyl scaffold. Furthermore, a three-component cascade reaction of 3-formylchromones, 2-naphthol, and heterocyclic ketal aminals has been developed for the synthesis of functionalized morphan derivatives, demonstrating the utility of MCRs in constructing complex architectures from naphthol precursors. nih.gov These approaches underscore the potential for developing novel MCRs for the direct synthesis of functionalized this compound analogs.

Synthesis of Thiazolidinone-Containing this compound Derivatives

Thiazolidin-4-ones are a class of heterocyclic compounds that can be synthesized from Schiff bases. The synthesis of N-(2-(substituted phenyl)-3-(naphthalen-6-yl)thiazolidin-4-one derivatives begins with the pre-formed this compound. xiahepublishing.com

The cyclocondensation reaction involves refluxing a mixture of the appropriate this compound derivative and thioglycolic acid. xiahepublishing.com The reaction is typically carried out at an elevated temperature (120–125 °C) for approximately 12 hours. xiahepublishing.com After cooling, the reaction mixture is treated with a 10% sodium bicarbonate solution to neutralize any unreacted acid and facilitate the isolation of the product, which is then purified by recrystallization. xiahepublishing.com

Synthetic Pathways to Azetidinone-Bearing Naphthylamine Analogs

Azetidin-2-ones, also known as β-lactams, are four-membered cyclic amides that can be appended to the this compound scaffold. The synthesis of 3-chloro-4-(substituted phenyl)-1-(naphthalen-6-yl)azetidin-2-one derivatives is achieved through a [2+2] cycloaddition reaction. xiahepublishing.com

This synthesis starts with the corresponding this compound. xiahepublishing.comresearchgate.net The Schiff base is dissolved in a suitable solvent like dioxane, and triethylamine (B128534) is added as a base. xiahepublishing.comresearchgate.net The mixture is cooled to 0–5 °C, and chloroacetyl chloride is added dropwise with continuous stirring. xiahepublishing.comresearchgate.net After stirring for several hours, the mixture is filtered and the filtrate is refluxed for another 5–6 hours. xiahepublishing.comresearchgate.net Upon cooling, the crude product precipitates and is then filtered, dried, and recrystallized from ethanol. xiahepublishing.comresearchgate.net

Preparation of this compound Derived Hydrazone Complexes

Hydrazones are a class of organic compounds with the structure R1R2C=NNH2. While the direct conversion of this compound to a hydrazone is not a standard transformation, benzylidene hydrazone derivatives can be synthesized through the condensation of a substituted benzaldehyde with a hydrazide. For instance, N'-(2-alkynylbenzylidene)hydrazides are synthesized via the reaction of a hydrazide with an alkynyl-substituted benzaldehyde. researchgate.net

Furthermore, hydrazone ligands can be used to form metal complexes. dntb.gov.uanih.gov The synthesis of these complexes typically involves the reaction of a metal salt with the hydrazone ligand in a suitable solvent. bendola.com The resulting metal complexes often exhibit distinct physical and chemical properties compared to the free ligand.

Modification of the Naphthylamine Scaffold: Introduction of Substituents

The synthetic routes to this compound analogs can be adapted to incorporate substituents on the naphthylamine ring. This allows for the fine-tuning of the electronic and steric properties of the final molecule. While the provided literature primarily focuses on derivatization of the benzylidene moiety, the initial choice of a substituted 2-naphthylamine in the classic condensation reaction (Section 2.1) would lead to analogs with a modified naphthylamine scaffold. For example, starting with a methoxy- or nitro-substituted 2-naphthylamine would yield the corresponding substituted this compound product.

Derivatization of the Benzylidene Moiety: Influence of Aryl Substituents on Synthesis

The nature of the substituent on the aryl aldehyde has a significant impact on the properties of the resulting this compound and can influence the reaction conditions and yields. The classic condensation reaction has been successfully employed to synthesize a range of derivatives with both electron-donating and electron-withdrawing groups on the benzylidene moiety. xiahepublishing.com

For instance, the synthesis of analogs with 3,4,5-trimethoxy, 3,4-dimethoxy, and 3-nitro substituents on the benzylidene ring has been reported with good yields, indicating the robustness of the synthetic method. xiahepublishing.com The presence of these substituents did not necessitate significant modifications to the general synthetic protocol of acid-catalyzed condensation with 2-naphthylamine.

Table 2: Influence of Aryl Substituents on the Synthesis of this compound Analogs

| Substituent on Benzylidene Moiety | Yield (%) |

|---|---|

| Unsubstituted | 60 |

| 3,4,5-Trimethoxy | 60 |

| 3,4-Dimethoxy | 60 |

| 3-Nitro | 70 |

Data sourced from reference xiahepublishing.com

Advanced Spectroscopic and Structural Elucidation Studies of Benzylidene 2 Naphthylamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is indispensable for the detailed structural analysis of Benzylidene-2-naphthylamine, providing insights into the electronic environment of individual atoms and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment

The ¹H NMR spectrum of this compound provides characteristic signals for the protons in both the benzylidene and naphthylamine moieties. The aromatic protons of the benzylidene ring typically appear as a multiplet in the range of δ 7.20–7.95 ppm. The azomethine proton (-CH=N-), a key indicator of Schiff base formation, is expected to resonate as a singlet at approximately δ 8.61 ppm. The protons of the naphthylamine ring system will also exhibit signals in the aromatic region, generally between δ 7.22 and 7.53 ppm. The specific chemical shifts and coupling constants are influenced by the electron-donating or -withdrawing nature of substituents on either aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Azomethine (-CH=N-) | ~8.61 |

| Benzylidene Aromatic | 7.20 - 7.95 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum offers complementary information, detailing the carbon framework of this compound. The imine carbon (-CH=N-) is a particularly diagnostic signal, typically appearing in the downfield region around δ 160.7 ppm. The aromatic carbons of both the benzylidene and naphthylamine rings will produce a series of signals between δ 120.9 and 151.4 ppm. The precise chemical shifts of these carbons provide valuable information about the electronic distribution within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Imine (-CH=N-) | ~160.7 |

| Benzylidene Aromatic | 128.6 - 136.0 |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphazene Derivatives

The introduction of a phosphazene moiety to the this compound structure allows for the use of ³¹P NMR spectroscopy, a powerful technique for characterizing these inorganic-organic hybrid systems. In cyclotetraphosphazene derivatives substituted with 2-naphthylamine (B18577), the ³¹P NMR spectra can reveal the substitution pattern (geminal vs. non-geminal) and the electronic environment of the phosphorus atoms. For instance, in 2-naphthylamine substituted cyclotetraphosphazenes, the chemical shifts in the ³¹P NMR spectrum can distinguish between different isomers formed during the substitution reaction. The proton-decoupled ³¹P NMR spectrum simplifies the analysis by removing P-H coupling, providing singlets for chemically non-equivalent phosphorus atoms. The specific chemical shifts are sensitive to the nature and number of the organic substituents attached to the phosphazene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint of this compound, allowing for the identification of characteristic functional groups and the analysis of its vibrational modes.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are characterized by several key vibrational modes. A prominent band in the IR spectrum is the C=N stretching vibration of the imine group, which typically appears in the region of 1600-1630 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations for the substituted aromatic rings are also expected in the fingerprint region (below 1000 cm⁻¹).

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bonds in the aromatic rings, often produce strong signals in the Raman spectrum. The symmetric vibrations of the molecule are also typically more Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Imine (C=N) | Stretching | 1600 - 1630 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Correlation with Theoretical Vibrational Data

To gain a deeper understanding of the vibrational modes of this compound, experimental IR and Raman data can be correlated with theoretical calculations based on methods such as Density Functional Theory (DFT). By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. Comparison of the calculated frequencies with the experimental data allows for a more precise assignment of the observed vibrational bands. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods. This correlative approach enables a detailed analysis of the vibrational dynamics of the molecule and can aid in the identification of different conformers or isomers. Studies on similar Schiff base compounds have shown a good correlation between experimental and DFT-calculated vibrational spectra, providing a robust method for structural and vibrational analysis. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, and the specific wavelengths at which this occurs provide insight into the molecule's electronic structure, particularly the nature of its chromophores.

The electronic spectrum of Schiff bases typically exhibits absorption bands that can be assigned to π-π* and n-π* transitions.

π-π Transitions:* These are high-energy transitions that occur in the aromatic rings (benzene and naphthalene) and the C=N double bond. The naphthalene (B1677914) moiety, in particular, shows strong ultraviolet absorption due to π-π* transitions. researchgate.net For the precursor 2-naphthylamine, characteristic absorption maxima in alcohol are observed at 236 nm, 280 nm, 292 nm, and 340 nm. nih.gov

n-π Transitions:* This type of transition involves the non-bonding electrons of the nitrogen atom in the azomethine group. These are typically of lower energy and appear at longer wavelengths compared to the π-π* transitions.

The condensation of benzaldehyde (B42025) with 2-naphthylamine to form the imine linkage creates an extended conjugated system across the molecule. This extension of conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual precursors. The absorption band associated with the imine group is a key characteristic of the Schiff base formation. mdpi.com

Table 1: Expected Electronic Transitions in this compound

| Chromophore | Transition Type | Approximate Wavelength Region |

| Benzene (B151609) Ring | π → π | Ultraviolet (Short) |

| Naphthalene Ring | π → π | Ultraviolet (Short to Medium) |

| Azomethine (-CH=N-) | n → π | Ultraviolet (Long) / Visible |

| Extended Conjugated System | π → π | Ultraviolet (Medium to Long) |

Mass Spectrometry (MS) for Molecular Ion Identification

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then sorting them based on their mass-to-charge (m/z) ratio. For this compound (C₁₇H₁₃N), the exact molecular weight allows for precise identification of its molecular ion peak. The monoisotopic mass of the compound is 231.105 Da. In mass spectrometry, the molecular ion [M]⁺ peak is expected at m/z 231, with a protonated molecule [M+H]⁺ appearing at m/z 232.

While conventional techniques like Electron Ionization (EI) are effective for smaller molecules, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly advantageous for the analysis of larger, non-volatile, and thermally fragile molecules, such as polymers or complex metal derivatives of Schiff bases. case.eduyoutube.com

MALDI-TOF is considered a "soft" ionization method, meaning it imparts minimal energy to the analyte molecule during the ionization process. case.edu This minimizes fragmentation and ensures the detection of the intact molecular ion, which is crucial for determining the molecular weight of large derivatives. case.eduyoutube.com

The process involves three main steps:

Sample Preparation: The analyte is co-crystallized with a large excess of a matrix compound (e.g., a cinnamic or benzoic acid derivative) that strongly absorbs at the laser's wavelength. nih.gov

Desorption/Ionization: The sample spot is irradiated with a pulsed laser. The matrix absorbs the laser energy, vaporizes, and transfers a charge to the analyte molecules, desorbing and ionizing them with minimal fragmentation. youtube.com

Time-of-Flight Analysis: The newly formed ions are accelerated by an electric field into a long flight tube. Ions with a smaller mass-to-charge ratio travel faster and reach the detector first. youtube.com The instrument measures the "time of flight" for each ion, which is used to calculate its m/z value.

This technique is ideal for characterizing larger Schiff base systems, such as oligomers or coordination polymers, which may be outside the effective mass range or stability limits of other ionization methods. nih.gov

Table 2: Features of MALDI-TOF MS for Analysis of Larger Derivatives

| Feature | Description |

| Mass Range | Capable of analyzing molecules with very high molecular weights (e.g., up to 500,000 m/z). case.edu |

| Ionization Method | Soft ionization (Matrix-Assisted Laser Desorption/Ionization) preserves the integrity of large molecules. |

| Sensitivity | High sensitivity allows for the analysis of small amounts of sample. |

| Analyte Types | Ideal for polymers, peptides, proteins, and other macromolecules. nih.gov |

| Primary Ion | Predominantly produces singly-charged quasi-molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), simplifying spectrum interpretation. nih.gov |

X-ray Diffraction Studies for Solid-State Molecular Architecture

In a single-crystal X-ray diffraction experiment, a well-ordered crystal is mounted and irradiated with a beam of monochromatic X-rays. The electrons of the atoms within the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are recorded by a detector. Mathematical analysis of this pattern allows for the reconstruction of a three-dimensional electron density map of the unit cell, from which the atomic positions can be determined.

The analysis of the diffraction pattern reveals the crystal's symmetry, which is described by its crystal system and space group.

Crystal System: This is a classification of crystals based on their unit cell parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ). There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

Space Group: This provides a more detailed description of the symmetry within the crystal, including all translational, rotational, and reflectional symmetry elements. The space group dictates how the molecules are arranged within the unit cell.

Different Schiff base derivatives have been found to crystallize in various systems. For instance, some crystallize in the monoclinic system with a P2₁/c space group, while others adopt an orthorhombic system with a P2₁2₁2₁ space group. sphinxsai.commdpi.com This information is fundamental to understanding the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the solid-state architecture. mdpi.com

Table 3: Illustrative Crystallographic Data for Related Schiff Base and Naphthalene Derivatives

| Compound/Derivative Type | Crystal System | Space Group | Reference |

| (E)-N-benzylideneaniline derivative | Monoclinic | C2/c | sphinxsai.com |

| (E)-5-(diethylamino)-2-((phenylimino)methyl)phenol | Orthorhombic | P 2₁2₁2₁ | sphinxsai.com |

| Naphthalen-2-yl triazole carboxylate | Monoclinic | P2₁/c | mdpi.com |

| Tris(pyrazol-1-yl)methane Copper(I) Complex | Monoclinic | P2₁/c | mdpi.com |

Computational Chemistry and Theoretical Investigations of Benzylidene 2 Naphthylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure of molecules. edu.krd By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency, making it well-suited for studying relatively large molecules like Benzylidene-2-naphthylamine. These calculations can provide deep insights into the molecule's geometry, electronic properties, and reactivity. nih.gov

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. For this compound, this would involve defining the spatial arrangement of its 17 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom. nih.gov

The optimized structure provides crucial information about the molecule's three-dimensional shape, which is fundamental to its physical and chemical properties. Key structural parameters that can be extracted from the optimized geometry include:

Bond Lengths: The distances between adjacent atoms (e.g., C-C, C-H, C=N).

Bond Angles: The angles formed by three consecutive atoms (e.g., C-N-C).

Dihedral Angles: The torsional angles that describe the rotation around a bond, which are particularly important for understanding the planarity and conformational flexibility of the molecule.

These calculated parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the accuracy of the computational method and basis set used.

Table 1: Illustrative Optimized Structural Parameters for this compound (Calculated using DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N | ~1.28 Å |

| Bond Length | N-C (naphthyl) | ~1.42 Å |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| Bond Angle | C-N=C | ~120° |

| Dihedral Angle | Phenyl-C-N=C | ~180° (for a planar conformer) |

Note: The values in this table are illustrative and represent typical ranges for such bonds. Actual calculated values would depend on the specific DFT functional and basis set employed.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. nih.gov

The energy of the HOMO is related to the molecule's ionization potential, while the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthylamine moiety, while the LUMO is likely to be distributed over the benzylidene part of the molecule. This distribution influences the molecule's behavior in charge transfer processes.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound (Calculated using DFT)

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | 3.5 to 5.5 |

Note: These energy values are illustrative. The precise values would be obtained from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. core.ac.uk Green and yellow represent regions of neutral or intermediate potential. dergipark.org.tr

In this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the imine group due to the presence of its lone pair of electrons. The aromatic rings, particularly the naphthyl group, would also exhibit regions of negative potential above and below the plane of the rings. Regions of positive potential are expected around the hydrogen atoms. This information is critical for understanding how the molecule interacts with other chemical species.

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific vibrational modes. ias.ac.in

The vibrational analysis of this compound would provide a theoretical spectrum that can be compared with experimental data. This comparison helps to confirm the molecule's structure and provides a deeper understanding of its vibrational properties. For instance, the characteristic C=N stretching frequency of the imine group is a key feature that can be identified in both the calculated and experimental spectra.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C=N Stretch | Imine | ~1620-1650 |

| C-H Stretch (Aromatic) | Phenyl & Naphthyl | ~3000-3100 |

| C=C Stretch (Aromatic) | Phenyl & Naphthyl | ~1450-1600 |

| C-N Stretch | Naphthyl-N | ~1300-1350 |

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that can be used to calculate the electronic absorption spectra of molecules. researchgate.net By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum.

For this compound, TD-DFT calculations would help to understand the nature of its electronic transitions, such as π → π* and n → π* transitions, which are characteristic of conjugated aromatic systems. The calculated spectrum can be compared with the experimentally measured UV-Vis spectrum to validate the theoretical model and provide a more detailed interpretation of the observed absorption bands.

The first-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. mdpi.com Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. DFT calculations can be used to predict the components of the hyperpolarizability tensor and the total hyperpolarizability of a molecule. mdpi.com

This compound, with its extended π-conjugated system, is a candidate for exhibiting NLO properties. The presence of the imine group connecting the two aromatic rings can facilitate intramolecular charge transfer, which is a key requirement for a significant NLO response. researchgate.net Computational studies of its hyperpolarizability would provide valuable insights into its potential as an NLO material. The calculated hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) for benchmarking. mdpi.com

In Silico Docking Studies of this compound Derivatives with Biological Targets

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For derivatives of this compound, docking studies can identify potential biological targets and elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Research on structurally similar Schiff bases has identified several key biological targets, particularly enzymes essential for microbial survival, making them attractive for the development of novel antimicrobial agents. Common targets include DNA gyrase, dihydrofolate reductase (DHFR), and various kinases. researchgate.netnih.govnih.gov For instance, docking studies on Schiff bases derived from naphthaldehyde have shown effective binding to kinase proteins and topoisomerase II. ijpsr.com

The binding affinity, typically expressed as a binding energy score (in kcal/mol), indicates the stability of the complex; a more negative value suggests a stronger and more stable interaction. Studies on various Schiff base derivatives have demonstrated significant binding affinities with essential bacterial enzymes. For example, certain derivatives have shown binding energies as low as -10.3 kcal/mol with dihydrofolate reductase from Staphylococcus aureus, indicating potent inhibitory potential. researchgate.net The interactions often involve the imine nitrogen and aromatic rings of the Schiff base, which can form hydrogen bonds and π-stacking interactions with amino acid residues in the active site of the target protein. excli.de

The following table summarizes representative findings from docking studies on Schiff bases structurally related to this compound.

| Ligand Derivative | Biological Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| DmChDp (Schiff Base) | Dihydrofolate reductase (2W9S) | -10.3 | Not specified |

| DmChDa (Schiff Base) | Dihydrofolate reductase (2W9S) | -10.2 | Not specified |

| Benzylidenebenzohydrazide analog | E. coli FabH (Not specified) | Not specified | TYR189, LYS219, ASN247, ASN274 |

| Pyrazole Schiff Base | S. aureus DNA Gyrase (2XCT) | -7.8 | ARG80, ASN50, ASP77 |

| 1-[(E)-(3-nitrophenyl)imino-methyl]naphthalene-2-ol | p55blk kinase (Not specified) | Not specified | Not specified |

This table is interactive. Data is compiled from studies on related Schiff base compounds to illustrate typical findings. researchgate.netnih.govijpsr.comexcli.de

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. uci.edufaccts.de It is widely employed to calculate properties such as vertical excitation energies, oscillator strengths, and absorption spectra (UV-Visible), providing a theoretical basis for understanding a molecule's photophysical behavior. rsc.org For aromatic Schiff bases like this compound, TD-DFT can predict the nature of electronic transitions, such as n→π* and π→π*, which are characteristic of molecules containing lone pairs and conjugated π-systems.

The calculations typically involve determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies that the molecule can be excited by lower-energy light, shifting its absorption to longer wavelengths. nih.gov

Studies on N-benzylideneaniline, a core structural analog of this compound, have demonstrated how substituents on the aromatic rings influence the electronic structure and absorption spectra. For example, electron-withdrawing groups tend to lower the HOMO-LUMO gap and cause a red-shift (a shift to longer wavelengths) in the absorption maximum (λmax), while electron-donating groups may have the opposite effect. These transitions are typically dominated by π→π* excitations originating from the conjugated system spanning the phenyl and imine groups. The inclusion of the naphthyl ring in this compound would be expected to further extend this conjugation, likely resulting in absorption at longer wavelengths compared to its simpler aniline (B41778) counterpart.

Below is a table of theoretical data for N-benzylideneaniline derivatives, which serves as a model for the type of information TD-DFT provides.

| Compound | EHOMO (a.u.) | ELUMO (a.u.) | Energy Gap (a.u.) | Calculated λmax (nm) |

| N-benzylideneaniline | -0.218 | -0.076 | 0.142 | 316.5 |

| N'-(4-Methylbenzyliden)aniline | -0.211 | -0.071 | 0.140 | 321.7 |

| N'-(4-Nitrobenzyliden)aniline | -0.245 | -0.119 | 0.126 | 353.4 |

This table is interactive. Data is derived from DFT calculations on N-benzylideneaniline and its derivatives to demonstrate the utility of TD-DFT.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the sum of densities from all other molecules, it provides a unique fingerprint of the molecular environment. The analysis generates graphical plots that map various properties onto the surface, including the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

For aromatic compounds like this compound, Hirshfeld analysis is particularly useful for identifying and characterizing non-covalent interactions such as π–π stacking, C–H···π interactions, and van der Waals forces, which are crucial in determining the crystal packing. acs.orgnih.gov Red spots on the dnorm map indicate close intermolecular contacts that are shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

The following table presents the percentage contributions of the most significant intermolecular contacts for a closely related naphthalene-based Schiff base, illustrating the insights gained from Hirshfeld analysis.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 48.9% | Represents van der Waals forces and diffuse non-specific contacts. |

| C···H / H···C | 40.2% | Primarily associated with C–H···π interactions and other weak contacts. |

| O···H / H···O | 7.6% | Indicates the presence of hydrogen bonding interactions. |

| C···C | 1.1% | Suggests the presence of π–π stacking interactions between aromatic rings. |

This table is interactive. Data is from a Hirshfeld surface analysis of (1S,2S)-1,2-Diphenyl-N,N′-bis[(E)-2-hydroxynaphthalen-1-ylmethylidene]ethane-1,2-diamine, a related naphthalene-based Schiff base. acs.org

Reaction Mechanisms and Catalytic Pathways Involving Benzylidene 2 Naphthylamine

Mechanistic Investigations of Schiff Base Condensation Reactions

The formation of Benzylidene-2-naphthylamine occurs through the condensation reaction between benzaldehyde (B42025) and 2-naphthylamine (B18577). This reaction is a classic example of Schiff base formation, involving the nucleophilic addition of the primary amine to the carbonyl group, followed by a dehydration step to form the characteristic imine or azomethine group (-C=N-). mdpi.com

The synthesis of Schiff bases like this compound is significantly influenced by the choice of catalysts and solvents, which can affect reaction rates, yields, and equilibrium position.

Catalysts: The condensation reaction can be accelerated by both acid and base catalysts. The primary role of the catalyst is to facilitate the dehydration of the carbinolamine intermediate, which is often the rate-determining step. srce.hr

Base Catalysis: Bases such as piperidine can be employed. In some kinetic studies of similar reactions, the rate was found to be zero-order with respect to the base, indicating it does not participate in the rate-limiting step under those specific conditions. srce.hr

Green Catalysts: Modern synthetic approaches utilize environmentally benign catalysts. For the analogous reaction of aniline (B41778) and benzaldehyde, Kinnow peel powder has been used as a highly efficient, biodegradable catalyst, affording an 85% yield in just three minutes at room temperature. nih.gov

Solvents: The solvent medium plays a crucial role in the reaction pathway. Studies on the formation of the related compound N-Benzylideneaniline showed that polar solvents such as ethanol (B145695) and chloroform provide good yields. researchgate.net Interestingly, the non-polar aromatic solvent toluene also proved effective. researchgate.net The reversible nature of the reaction means that the removal of the water byproduct can drive the equilibrium toward the product. Techniques like pervaporation have been shown to dramatically increase the yield of Schiff base formation from approximately 84% to over 98% by continuously removing water from the reaction mixture. mdpi.com

While specific kinetic data for the formation of this compound is not extensively detailed in the reviewed literature, studies on analogous Schiff base formation reactions provide valuable mechanistic insights. These reactions typically follow second-order kinetics, being first-order with respect to both the amine and the aldehyde. srce.hr

The electronic properties of substituents on the benzaldehyde ring have a predictable effect on the reaction rate, as described by the Hammett equation. For the condensation of substituted benzaldehydes with a pyrazolone derivative, a negative Hammett reaction constant (ρ = -1.58) was determined. This indicates that electron-donating groups on the benzaldehyde accelerate the reaction by increasing the nucleophilicity of the carbonyl carbon, facilitating the initial attack by the amine. srce.hr The rate-determining step in these reactions is generally considered to be the acid- or base-catalyzed dehydration of the intermediate carbinolamine. srce.hr

Table 1: Kinetic Parameters for the Base-Catalyzed Condensation of Substituted Benzaldehydes with 1-phenyl-3-methyl-2-pyrazolin-5-one in Ethanol (Analogous Reaction)

| Aldehyde | Substituent | k_obs (L mol⁻¹ s⁻¹) at 30°C | Activation Energy (E_a) (kJ mol⁻¹) |

|---|---|---|---|

| Benzaldehyde | H | 9.41 | 37.2 |

| p-Hydroxybenzaldehyde | p-OH | 25.14 | 33.4 |

| p-Dimethylaminobenzaldehyde | p-N(CH₃)₂ | 70.20 | 28.0 |

Data sourced from a study on an analogous condensation reaction, providing insight into the kinetics of Schiff base formation. srce.hr

Catalytic Applications of this compound Derivatives

Derivatives of this compound are instrumental in various catalytic systems, ranging from sustainable hydrogen transfer reactions to complex asymmetric synthesis, where they can act as ligands or be integral to the catalyst structure.

The borrowing hydrogen (BH) principle, also known as hydrogen autotransfer, is an elegant and atom-economical strategy for forming C-N bonds. informahealthcare.comnih.gov This methodology allows for the N-alkylation of amines using alcohols, with water being the sole byproduct. researchgate.net

The reaction mechanism proceeds through a cascade of three key steps where this compound is a crucial intermediate:

Dehydrogenation: A transition-metal catalyst (e.g., based on Ru or Fe) temporarily abstracts hydrogen from a primary alcohol (e.g., benzyl alcohol), oxidizing it to the corresponding aldehyde (benzaldehyde) and forming a metal-hydride species. informahealthcare.comnih.gov

Condensation: The in situ-generated benzaldehyde reacts with an amine (2-naphthylamine) to form the Schiff base intermediate, this compound, releasing a molecule of water.

Hydrogenation: The catalyst returns the "borrowed" hydrogen from the metal-hydride species to the imine intermediate, reducing it to the final N-alkylated secondary amine product (N-benzyl-2-naphthylamine) and regenerating the active catalyst. informahealthcare.com

This strategy has been successfully applied to a range of substrates. For instance, an iron-based catalytic system has been used for the N-alkylation of various aromatic amines, including the structurally similar naphthalen-1-amine, which reacted with benzyl alcohol to give a 93% yield of the product. informahealthcare.com Furthermore, N-heterocyclic carbenes (NHCs) have emerged as effective metal-free organocatalysts capable of facilitating this transformation. rsc.org

Schiff bases are exceptional ligands due to the synthetic flexibility and the coordinating ability of the imine nitrogen. This compound and its derivatives can form stable and catalytically active complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). sbmu.ac.irasianpubs.org

In these complexes, the Schiff base typically functions as a bidentate ligand, coordinating to the metal center via the azomethine nitrogen and another donor atom, often a phenolic oxygen from a substituted benzaldehyde precursor. sbmu.ac.irsciencepublishinggroup.com The coordination geometry of the resulting complex—such as square-planar for Ni(II) or tetrahedral for Zn(II)—is dictated by the metal ion and ligand structure, which in turn defines its catalytic properties. sbmu.ac.ir These complexes have shown potential as catalysts in various organic transformations. For example, chiral salen-metal complexes, which are structurally related Schiff bases, are renowned for their versatility in asymmetric catalysis. nih.gov

Table 2: Properties of Metal Complexes with a Schiff Base Derived from 2,4-dihydroxybenzaldehyde and α-Naphthylamine (Analogous Ligand)

| Metal Ion | Complex Formula | Geometry | Magnetic Moment (B.M.) |

|---|---|---|---|

| Cu(II) | [Cu(L)] | Square-Planar | 1.64 |

| Ni(II) | [Ni(L)] | Square-Planar | Diamagnetic |

| Zn(II) | [Zn(L)] | Tetrahedral | Diamagnetic |

Data from a study on a structurally similar Schiff base ligand, illustrating typical coordination behavior. sbmu.ac.ir

Asymmetric organocatalysis, which utilizes small chiral organic molecules to induce stereoselectivity, is a powerful tool in modern synthesis. beilstein-journals.orgnih.gov While direct applications of this compound as an organocatalyst are not prominent, its structural motifs are central to many successful catalytic systems.

Derivatives of 2-naphthylamine are valuable substrates and building blocks in enantioselective reactions. In a nickel-catalyzed asymmetric hydroamination, an enamide derived from 2-naphthylamine was transformed into a chiral product with a 94% yield and 93% enantiomeric excess (ee). acs.org

Furthermore, the binaphthyl scaffold, which is closely related to the naphthyl group in this compound, is a cornerstone of asymmetric catalysis. Axially chiral ligands based on binaphthyl structures are highly effective in palladium-catalyzed enantioselective C–H activation and cycloaddition reactions. nih.govresearchgate.net The combination of organocatalysis and metal catalysis also presents advanced synthetic strategies. Cooperative catalysis involving N-heterocyclic carbenes (NHCs) and ruthenium complexes has been used for asymmetric benzylation reactions, achieving outstanding enantioselectivities of up to 99% ee. nih.gov These examples underscore the potential for developing novel chiral organocatalysts based on the this compound framework for a wide range of asymmetric transformations.

Enzymatic Inhibition Mechanisms of this compound Analogs

This compound, a Schiff base derived from the condensation of benzaldehyde and 2-naphthylamine, forms the structural core for a variety of analogs that have been investigated for their potential to inhibit various enzymes. The inherent chemical functionalities of this scaffold—the imine bond, the benzylidene ring, and the naphthyl moiety—provide a versatile platform for structural modifications, leading to compounds with specific inhibitory activities. Research into these analogs has revealed mechanisms of action that span competitive, non-competitive, and mixed-type inhibition, targeting enzymes implicated in a range of pathological conditions.

The inhibitory potential of this compound analogs is largely dictated by the nature and position of substituents on both the benzylidene and naphthyl rings. These modifications influence the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds, all of which are critical for effective binding to an enzyme's active or allosteric sites.

Cholinesterase Inhibition

A significant area of investigation for benzylidene derivatives has been in the context of Alzheimer's disease, with a focus on inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can help in managing the cognitive symptoms of the disease.

Substituted benzylidene analogs have been designed and synthesized to act as cholinesterase inhibitors. For instance, studies on indole derivatives with a benzylidene moiety have shown that substitutions on the benzylidene ring play a crucial role in their inhibitory potency. The introduction of hydrogen bond donors, such as hydroxyl groups, can significantly enhance the interaction with the active site of the enzyme.

One study on indole-based benzylidene derivatives revealed that a para-hydroxy group on the benzylidene ring resulted in the most potent inhibition of human AChE (hAChE), with an IC50 value of 4.16 ± 0.063 µM. nih.govsemanticscholar.org This particular analog demonstrated significant selectivity for hAChE over human BuChE (hBuChE). nih.govsemanticscholar.org Shifting the hydroxyl group to the meta position led to a decrease in inhibitory potential against hAChE. nih.govsemanticscholar.org The presence of di-hydroxy groups on the benzylidene ring was found to significantly decrease the inhibitory activity against both enzymes, likely due to increased steric hindrance within the catalytic domain. nih.gov

The table below summarizes the inhibitory activity of selected benzylidene-indole analogs against human cholinesterases. nih.govsemanticscholar.org

| Compound | Substitution on Benzylidene Ring | hAChE IC50 (µM) | hBuChE IC50 (µM) | Selectivity Ratio (hBuChE/hAChE) |

| IND-30 | 4-OH | 4.16 ± 0.063 | 95.34 ± 0.144 | 22.92 |

| IND-24 | 3-OH | 12.54 ± 0.143 | 98.18 ± 0.120 | 7.83 |

| IND-40 | 3,4-diOH | 70.54 ± 0.133 | 689.12 ± 0.128 | 9.77 |

| IND-42 | 2,4-diOH | 122.75 ± 0.086 | 668.22 ± 0.133 | 5.44 |

Data sourced from studies on indole-based benzylidene derivatives.

Molecular docking studies have suggested that these benzylidene analogs can interact with key amino acid residues in the active site of AChE, such as tryptophan and tyrosine, mimicking the binding of known inhibitors. nih.gov

Inhibition of Enzymes in Cancer

Analogs of this compound have also been explored as potential anticancer agents, targeting enzymes crucial for cancer cell proliferation and survival. For example, naphthalene-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.net Mechanistic studies on related platinum complexes of naphthalene-benzimidazoles have indicated that these compounds can exert their antitumor effects through covalent binding with DNA and by upregulating the expression of topoisomerase I, an enzyme involved in DNA replication and repair. nih.gov

Furthermore, a series of sulphonamide derivatives bearing a naphthalene (B1677914) moiety have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key process in cell division that is a common target for anticancer drugs. nih.gov One such compound with a naphthalen-1-yl moiety showed potent antiproliferative activity against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines, with IC50 values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively. nih.gov Structure-activity relationship studies revealed that the presence of the naphthalen-1-yl group was important for this potent activity. nih.gov

Inhibition of Other Enzymes

The versatile structure of this compound analogs has led to their investigation as inhibitors of other enzyme systems as well. For example, N-arylnaphthylamine derivatives have been designed as inhibitors of amyloid-β aggregation, a key pathological process in Alzheimer's disease that is influenced by enzymatic activity. nih.gov

Additionally, analogs of a compound containing a naphthalen-2-yl moiety, FPMINT, have been studied as inhibitors of human equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and are targets in chemotherapy. frontiersin.org The study revealed that the naphthalene moiety is essential for the inhibitory effects on both ENT1 and ENT2. frontiersin.org Modifications to the benzylidene portion of related structures can influence the potency and selectivity of inhibition.

Biological Activities and Structure Activity Relationship Sar Studies of Benzylidene 2 Naphthylamine Derivatives

Antioxidant Activity Evaluation and Radical Scavenging Mechanisms

The antioxidant potential of Benzylidene-2-naphthylamine derivatives is attributed to their ability to scavenge free radicals, which are unstable molecules implicated in various disease pathologies. The Schiff base structure, particularly the azomethine group (>C=N-), plays a crucial role in this activity. biointerfaceresearch.comnih.gov The presence of electron-donating groups on the aromatic rings can enhance the antioxidant capacity by facilitating the donation of a hydrogen atom or an electron to stabilize free radicals. rsc.orgresearchgate.net

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound. mdpi.com The DPPH radical is a stable free radical with a deep purple color, which, upon accepting an electron or hydrogen atom from an antioxidant, is converted to a colorless/yellowish diphenylpicrylhydrazine molecule. mdpi.com The degree of discoloration, measured spectrophotometrically, indicates the scavenging potential of the tested compound.

Schiff bases derived from aromatic amines and aldehydes have demonstrated significant DPPH radical scavenging activity. nih.gov The activity is influenced by the substituents on the aromatic rings. For instance, naphthalene-based chalcone derivatives, which share structural similarities with this compound, have been shown to possess potent antioxidant activities in the DPPH assay. researchgate.netbath.ac.uk The presence of hydroxyl (-OH) groups, in particular, enhances the radical scavenging capacity.

Table 1: DPPH Radical Scavenging Activity of Representative Naphthalene-Based Derivatives

| Compound | Structure | IC50 (µM) | Reference |

| Naphthalene (B1677914) Derivative 1 | Pyrazoline derivative of a naphthalene-based chalcone | 178 | researchgate.netbath.ac.uk |

| Naphthalene Derivative 2 | Pyridine derivative of a naphthalene-based chalcone | 177 | researchgate.netbath.ac.uk |

| Ascorbic Acid (Standard) | - | 148 | researchgate.netbath.ac.uk |

Note: The data represents related naphthalene derivatives to illustrate the potential antioxidant activity.

The structure-activity relationship suggests that the extended conjugation provided by the naphthalene ring, combined with the imine functionality of the Schiff base, contributes to the stabilization of the radical species formed after donation of a hydrogen atom.

ABTS Radical Scavenging Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for assessing antioxidant capacity. nih.gov This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. researchgate.net In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color. This assay is applicable to both hydrophilic and lipophilic compounds.

Derivatives of benzylidene and naphthylamine have shown promising results in ABTS assays. For example, studies on various Schiff bases have demonstrated their ability to effectively scavenge ABTS radicals. biointerfaceresearch.comnih.gov The reaction mechanism is similar to the DPPH assay, involving the transfer of an electron or hydrogen atom to the radical. The ABTS assay is considered more sensitive in identifying antioxidant activity due to its faster reaction kinetics. researchgate.net

Table 2: ABTS Radical Scavenging Activity of Related Schiff Base Derivatives

| Compound | IC50 (µg/mL) | Reference |

| Pd(II) complex of an aminothiophene-containing Schiff base | 1.25 | nih.gov |

| Gallic Acid Hydrate (Standard) | 1.03 ± 0.25 | researchgate.net |

| (+)-Catechin Hydrate (Standard) | 3.12 ± 0.51 | researchgate.net |

Note: This table includes data from related Schiff base derivatives to indicate the potential for ABTS radical scavenging activity.

Reactive Oxygen Species (ROS) Suppression

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide. nih.govelifesciences.org Overproduction of ROS can lead to oxidative stress, causing damage to cells, proteins, lipids, and DNA. nih.gov Antioxidants can mitigate this damage by neutralizing ROS.

The ability of this compound derivatives to scavenge radicals like DPPH and ABTS suggests a potential for suppressing ROS in biological systems. The mechanism of ROS suppression would likely involve the donation of electrons or hydrogen atoms to these reactive species, thereby neutralizing them and preventing them from causing cellular damage. The structural features that enhance DPPH and ABTS radical scavenging, such as the presence of electron-donating groups and extended π-systems, would also be expected to contribute to ROS suppression. For instance, studies on xanthine derivatives have shown a correlation between their structure and their ability to counteract ROS-induced lipid peroxidation. researchgate.net

Enzyme Inhibition Studies

This compound and its derivatives have also been investigated for their ability to inhibit specific enzymes, which is a key strategy in drug discovery. The interaction of these compounds with enzyme active sites can modulate their activity, leading to therapeutic effects.

Tyrosinase Inhibitory Activity and Kinetic Analysis (e.g., Lineweaver–Burk Plots)

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis by catalyzing the oxidation of tyrosine to dopaquinone. nih.govbrieflands.com Inhibition of tyrosinase is a key target for the development of agents for hyperpigmentation disorders and is also relevant in the food industry to prevent enzymatic browning. nih.gov

Benzylidene derivatives have been identified as potent tyrosinase inhibitors. nih.govnih.gov The inhibitory activity is highly dependent on the substitution pattern on the benzylidene ring. For example, a study on benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids revealed that a derivative with a 3,4,5-trimethoxy substitution on the benzylidene group was the most potent inhibitor, with an IC50 value of 8.8 μM, comparable to the standard inhibitor kojic acid (IC50 = 9.7 μM). nih.gov

Kinetic studies are essential to understand the mechanism of enzyme inhibition. Lineweaver-Burk plots, which graph the inverse of reaction velocity (1/V) against the inverse of substrate concentration (1/[S]), are commonly used to determine the mode of inhibition. researchgate.netmdpi.com For the aforementioned potent benzylidene derivative, the Lineweaver-Burk plot indicated a competitive mode of inhibition, where the inhibitor competes with the substrate for binding to the active site of the enzyme. nih.gov This is visualized by intersecting lines on the y-axis of the plot with different slopes for different inhibitor concentrations. researchgate.netresearchgate.net

Table 3: Tyrosinase Inhibitory Activity of Benzylidene Derivatives

| Compound | Substitution on Benzylidene Ring | IC50 (µM) | Inhibition Type | Reference |

| C2 | 3,4,5-trimethoxy | 8.8 | Competitive | nih.gov |

| BMTTZD analog 3 | 2,4-dihydroxy | 0.08 (vs L-tyrosine) | Competitive | nih.gov |

| Kojic Acid (Standard) | - | 9.7 | Competitive | nih.govbrieflands.com |

Note: The table presents data on benzylidene derivatives to highlight their potential as tyrosinase inhibitors.

Monoamine Oxidase (MAO) Inhibition Kinetics

Monoamine oxidases (MAO) are a family of enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. nih.gov MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.

The 2-naphthylamine (B18577) moiety of the target compound is known to inhibit both MAO-A and MAO-B. A study on 2-naphthylamine demonstrated its ability to inhibit mouse brain MAO-A and MAO-B through a mixed-type inhibition (competitive and non-competitive). nih.gov The inhibition constants (Ki) were determined to be 52.0 µM for MAO-A and 40.2 µM for MAO-B. nih.gov

Furthermore, benzylidene analogues have also been synthesized and evaluated as MAO inhibitors. A series of benzylidene-prop-2-ynyl-amines showed potent inhibitory activity against both MAO-A and MAO-B, with some derivatives exhibiting high selectivity for one isoform over the other. nih.gov For instance, (3,4-dimethoxy-benzylidene)-prop-2-ynyl-amine was a potent MAO-B inhibitor with an IC50 of 14 nM. nih.gov

Table 4: MAO Inhibitory Activity of 2-Naphthylamine and a Benzylidene Analogue

| Compound | Target Enzyme | Ki (µM) | IC50 (nM) | Reference |

| 2-Naphthylamine | MAO-A | 52.0 | - | nih.gov |

| 2-Naphthylamine | MAO-B | 40.2 | - | nih.gov |

| (3,4-dimethoxy-benzylidene)-prop-2-ynyl-amine | MAO-B | - | 14 | nih.gov |

Antimicrobial Properties

The search for novel antimicrobial agents is a critical endeavor in the face of rising drug resistance. This compound derivatives have demonstrated potential in combating various microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Studies have shown that certain derivatives of this compound exhibit noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of (Z)-2-benzylidene-3-oxobutanamide derivatives were synthesized and evaluated for their in vitro antibacterial activity against clinically significant resistant pathogens. Notably, compounds with nitro substitutions at the -3 and -4 positions of the aryl ring, as well as those with halogen substitutions at the -2 and -4 positions, demonstrated significant antimicrobial activity. One particular derivative, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, was found to be active against both the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) and the Gram-negative multidrug-resistant Acinetobacter baumannii nih.gov.

The structural features of these molecules play a crucial role in their antibacterial efficacy. The presence of specific substituent groups and their positions on the aryl ring can significantly influence the compound's ability to inhibit bacterial growth. Hydrophilic substitutions, for example, were found to diminish antibacterial activity, suggesting that lipophilicity may be an important factor nih.gov.

| Compound | Substitution on Aryl Ring | Activity against S. aureus-MRSA (Gram-positive) | Activity against A. baumannii-MDR (Gram-negative) |

|---|---|---|---|

| 17 | 3-Nitro | Good growth inhibition | Good growth inhibition |

| 18 | 4-Nitro | Significant activity | Not specified |

| 19 | 2-Halogen | Significant activity | Not specified |

| 28 | 2-Cyano | Not specified | Good growth inhibition |

Data sourced from a study on (Z)-2-benzylidene-3-oxobutanamide derivatives nih.gov.

Antifungal Activity Against Fungal Strains

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. Diverse α-naphthylamine derivatives, which share a structural relationship with the subject compound, have been prepared and tested against various human opportunistic pathogenic fungi. Specifically, N-(pyridinylmethyl)-naphthalen-1-amines have shown activity against yeasts, hialohyphomycetes, and dermatophytes, with Minimum Inhibitory Concentrations (MIC) in the range of 25–32 μg/mL nih.govspectrumchemical.com.

These findings suggest that the naphthylamine scaffold is a promising starting point for the development of new antifungal agents. The specific structural modifications, such as the introduction of a pyridinylmethyl group, can impart significant antifungal properties to the molecule nih.govspectrumchemical.com.

Bacteriostatic and Fungistatic vs. Bactericidal and Fungicidal Effects

A crucial aspect of antimicrobial activity is determining whether a compound inhibits the growth of a microorganism (bacteriostatic or fungistatic) or kills it outright (bactericidal or fungicidal). This distinction is vital for the potential therapeutic application of an antimicrobial agent. The determination is typically made by comparing the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, with the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), the lowest concentration that kills 99.9% of the initial microbial population. An MBC/MIC or MFC/MIC ratio of ≤ 4 is generally considered indicative of cidal activity, while a ratio > 4 suggests static activity nih.gov.

While studies have established the antimicrobial activity of this compound derivatives by determining their MIC values, there is a lack of specific research that has determined the MBC or MFC values for these compounds. Therefore, a definitive classification of their action as primarily -static or -cidal is not yet available in the scientific literature. Further investigation into the MBC and MFC of these derivatives is necessary to fully characterize their antimicrobial profile.

Anti-inflammatory Activity and Immunomodulatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. This compound derivatives are also being explored for their potential to modulate inflammatory processes.

Inhibition of TNF-α Induced Adhesion of Monocytes

The adhesion of monocytes to the vascular endothelium is a critical early step in the inflammatory cascade, often triggered by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). Research on related naphthalene derivatives has shown promise in inhibiting this process. For example, β-Naphthoflavone (β-NF), a flavonoid derivative of naphthalene, has been demonstrated to inhibit the TNF-α-induced adhesion of monocytes to human microvascular endothelial cells (HMEC-1) semanticscholar.org. Treatment with β-NF was found to decrease the extent of monocyte adhesion in a concentration-dependent manner semanticscholar.org.

While β-Naphthoflavone is not a this compound derivative, its activity highlights the potential of the naphthalene scaffold in interfering with inflammatory cell adhesion. This provides a rationale for investigating whether this compound derivatives can exert similar inhibitory effects on TNF-α-induced monocyte adhesion, a key event in the inflammatory response.

Suppression of Inflammatory Mediator Expression (e.g., ICAM-1, MCP-1)

The adhesion of monocytes to endothelial cells is mediated by the expression of various adhesion molecules and chemokines. Intercellular Adhesion Molecule-1 (ICAM-1) and Monocyte Chemoattractant Protein-1 (MCP-1) are two key inflammatory mediators that play a crucial role in this process. The expression of these molecules is often upregulated in response to inflammatory stimuli like TNF-α.

Currently, there is a lack of direct evidence in the scientific literature demonstrating the suppression of ICAM-1 and MCP-1 expression by this compound derivatives. However, the demonstrated ability of related compounds to inhibit monocyte adhesion suggests that a potential mechanism could involve the downregulation of these critical inflammatory mediators. Further research is warranted to investigate the effect of this compound derivatives on the expression of ICAM-1 and MCP-1 to elucidate their potential anti-inflammatory mechanisms.

Modulation of NF-κB and AP-1 Transcriptional Activity

There is a lack of specific studies investigating the modulatory effects of this compound on the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) transcriptional pathways. Research on other benzylidene derivatives suggests that this class of compounds can influence these key inflammatory and immune-response pathways. For instance, certain 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives have been shown to suppress NF-κB transcriptional activity and, in some cases, also inhibit AP-1 transcriptional activity. tuwien.at However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Anticancer Potential and Antitumor Activities

The anticancer and antitumor potential of this compound has not been specifically elucidated. The broader family of Schiff bases, including those incorporating benzimidazole and naphthalene moieties, has demonstrated promising anticancer activity against various human cancer cell lines. researchgate.netresearchgate.net For example, some aminobenzylnaphthols derived from 2-naphthol have shown cytotoxic properties against pancreatic and colorectal cancer cell lines. uzp.gov.pl Similarly, certain benzylidene 2-aminoimidazolone derivatives have exhibited strong inhibitory activity on the proliferation of human HepG2 cells. researchgate.net However, these studies focus on derivatives and not on the parent compound, this compound. Research on the cyclization of this compound derivatives has been conducted in the context of synthesizing compounds with potential antitumor activity, but the activity of the precursor itself was not reported. gentaur.com

Anticonvulsant Activity

The anticonvulsant properties of this compound are not specifically reported. Schiff bases as a chemical class are recognized for their potential anticonvulsant effects. guidechem.com Studies on various aromatic Schiff bases have shown activity in animal models of seizures, such as the maximal electroshock (MES) test. gentaur.com The anticonvulsant activity is often associated with the presence of an imine or azomethine (-C=N-) functional group, which is a key feature of this compound. guidechem.com However, without direct experimental screening of this compound, its potential as an anticonvulsant remains speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No specific Quantitative Structure-Activity Relationship (QSAR) models for predicting the biological activity of this compound derivatives were found in the reviewed literature. QSAR studies are valuable tools in drug discovery for correlating the chemical structure of compounds with their biological activities. Such models have been developed for other series of benzylidene derivatives, like benzylidene hydrazides, to predict their antimicrobial activity. These studies often highlight the importance of topological and electronic parameters in determining the compounds' efficacy. Similar modeling has also been applied to understand the anticonvulsant activity of other classes of compounds. The development of a QSAR model for this compound would require a dataset of analogues with measured biological activities, which is currently unavailable.